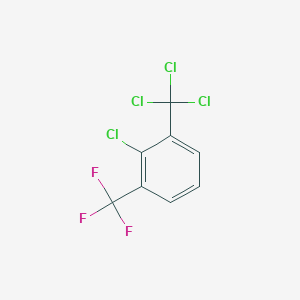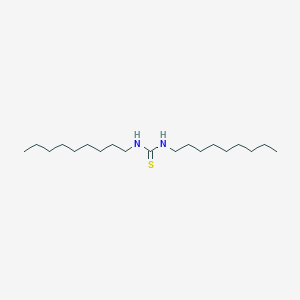
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is an organic compound with a complex structure that includes an indene backbone substituted with dimethyl groups and a propanenitrile side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through the hydrogenation of indene.
Substitution with Dimethyl Groups:
Attachment of the Propanenitrile Side Chain: The final step involves the addition of a propanenitrile group to the indene backbone, which can be accomplished through a nucleophilic substitution reaction using a suitable nitrile reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Derivatives with different functional groups replacing the nitrile group
科学的研究の応用
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile has several applications in scientific research:
作用機序
The mechanism of action of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a ketone functional group instead of the nitrile group.
Uniqueness
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is unique due to the presence of both dimethyl substitutions and the propanenitrile side chain, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
62678-07-3 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
3-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile |
InChI |
InChI=1S/C14H17N/c1-10-8-11(2)13-6-5-12(4-3-7-15)14(13)9-10/h8-9,12H,3-6H2,1-2H3 |
InChIキー |
VFJIKOCCNBTPQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2CCC(C2=C1)CCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


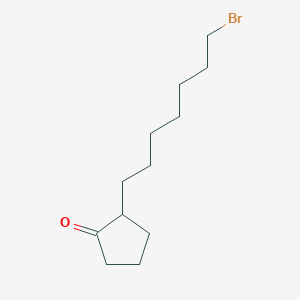
![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
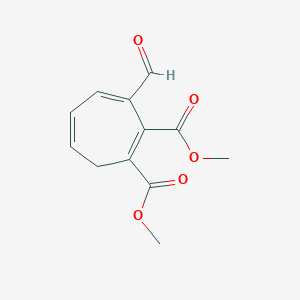
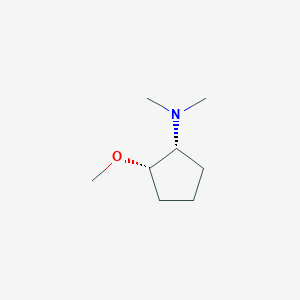
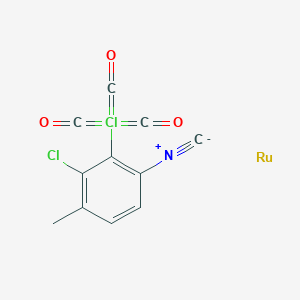

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
